molecular formula C9H18N2O2 B122647 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-on CAS No. 145943-75-5

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-on

Katalognummer: B122647
CAS-Nummer: 145943-75-5
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: LCYDEQUXFYPGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is C9H18N2O2C_9H_{18}N_2O_2. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The hydroxypropyl group enhances its solubility and bioavailability, which are critical factors in drug design.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In a study involving deep reinforcement learning for drug design, several compounds were synthesized and tested for their ability to inhibit Mpro, with some showing promising IC50 values ranging from 3.3 to 63.5 µM . The piperazine derivatives, including 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, exhibited selectivity profiles that warrant further investigation.

Neuropharmacology

Piperazine derivatives are often explored for their effects on neurotransmitter systems. The compound may interact with dopamine and serotonin receptors, which could have implications in treating psychiatric disorders such as schizophrenia and depression . Analogues of piperazine have been shown to exhibit varying affinities for these receptors, suggesting that modifications to the piperazine structure can lead to enhanced therapeutic effects .

Case Study 1: SARS-CoV-2 Inhibition

In a recent investigation into novel Mpro inhibitors, researchers utilized various synthesized compounds derived from piperazine scaffolds. Among these, 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one was included in the screening process. The study reported several hits with IC50 values indicating moderate to strong inhibition of Mpro activity . These findings suggest that further optimization of this compound could lead to effective antiviral agents.

Case Study 2: Dopamine Transporter Interaction

Another study focused on the structure-activity relationship (SAR) of piperazine-containing compounds demonstrated that modifications to the piperazine ring can significantly alter binding affinities at the dopamine transporter (DAT) . While specific data on 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one were not detailed, the general trend indicates that similar compounds can be optimized for enhanced DAT inhibition, potentially leading to treatments for addiction or mood disorders.

Data Tables

Compound IC50 (µM) Target Study Reference
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one3.3 - 63.5SARS-CoV-2 Mpro
Piperazine Derivative X22.6DAT
Piperazine Derivative YNot SpecifiedSerotonin Receptor

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with 3-chloropropanol under basic conditions to form the intermediate 1-(3-hydroxypropyl)piperazine. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbonyl groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety. Its structural formula can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity and therapeutic potential.

The primary mechanism of action for 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction modulates signaling pathways related to neurotransmitter release and receptor activity, which can influence various physiological processes.

Key Molecular Targets:

  • Dopamine Receptors: Potential role in treating psychiatric disorders.
  • Serotonin Receptors: Implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one exhibits several pharmacological effects:

  • Antipsychotic Activity: The compound has been investigated for its potential in managing symptoms of schizophrenia and other psychotic disorders through dopamine receptor modulation.
  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.

Antipsychotic Activity

A study explored the effects of various piperazine derivatives on dopamine receptor binding. It was found that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one demonstrated significant affinity for D2 dopamine receptors, suggesting its potential as an antipsychotic agent .

Antimicrobial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one possesses moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25–50 µg/mL .

Neuroprotective Studies

Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one, a comparison with similar piperazine derivatives is essential:

Compound NameStructureBiological ActivityIC50 (µM)
1-(2-Hydroxyethyl)piperazineSimilar to 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-oneModerate antipsychotic50
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-oneEthyl instead of propyl groupLower affinity for D2 receptors>100

Eigenschaften

IUPAC Name

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDEQUXFYPGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466103
Record name 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145943-75-5
Record name 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-acetylpiperazine (3.85 g, 30 mmol), potassium carbonate (8.3 g, 60 mmol) and 3-bromo-1-propanol (4 ml, 45 mmol) in acetonitrile (30 ml) was heated and stirred at 80° C. for 5 hours. After cooling, the mixture was filtered and the filtrate was evaporated. The residue was purified by column chromatography, eluting with increasingly polar mixtures of methylene chloride and ethanol. The fractions containing the expected product were combined and evaporated to give 3-(4-acetylpiperazin-1-yl)propan-1-ol (3.15 g, 56%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1-acetylpiperazine (3.85 g, 0.03 mol) and 3-bromopropan-1-ol (4 ml) containing potassium carbonate (8.3 g, 60 mmol) in acetonitrile (30 ml) was stirred at 80° C. for 5 hours. The solid was filtered and the filtrate was evaporated. The residue was purified by column chromatography eluting with ethanol/methylene chloride (1/9 followed by 3/7) to give 3-(4-acetylpiperazin-1-yl)propan-1-ol (3.15 g, 56%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.